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Compound of Interest

Compound Name: N,N-Dimethyl-D-valine

CAS No.: 899900-52-8

Cat. No.: B1451803 Get Quote

Executive Summary & Chemical Identity
N,N-Dimethyl-D-valine is a non-proteinogenic amino acid derivative characterized by dual N-

methylation and D-stereochemistry. Unlike its L-enantiomer, which serves as a precursor in the

biosynthesis of specific peptide antibiotics (e.g., dolastatins) and as a chiral auxiliary in

synthesis, the D-isomer represents a unique metabolic challenge.

Its structural features—specifically the tertiary amine and the D-configuration—confer

significant resistance to canonical proteolytic and metabolic enzymes. This guide details the

physicochemical properties, predicted catabolic pathways, and specific analytical protocols

required to study this moiety in drug development.
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Property Value / Description Significance

IUPAC Name
(2R)-2-(dimethylamino)-3-

methylbutanoic acid

Defines stereochemistry (D-

form).[1]

Molecular Formula C₇H₁₅NO₂ MW: 145.20 g/mol .

Stereochemistry
D-Enantiomer (R-

configuration)

Resistant to L-amino acid

oxidases and proteases.

N-Substitution N,N-Dimethyl (Tertiary Amine)
Blocks peptide bond formation;

increases lipophilicity.

pKa (Predicted) ~2.3 (COOH), ~9.6 (NMe₂)

Zwitterionic at physiological

pH, but more lipophilic than

Val.

Metabolic Stability & Catabolism[2]
The metabolism of N,N-dimethyl-D-valine is governed by two opposing forces: enzymatic

resistance (due to steric hindrance and stereochemistry) and xenobiotic clearance mechanisms

(oxidative demethylation).

The Enzymatic Resistance Blockade
Proteolytic Resistance: The N,N-dimethyl group prevents the formation of amide bonds at

the N-terminus, making this residue an effective "cap" for peptide therapeutics, blocking

exopeptidases.

DAAO Evasion: D-Amino Acid Oxidase (DAAO) typically catalyzes the oxidative deamination

of D-amino acids to

-keto acids. However, DAAO requires a secondary or primary amine to form the imino acid
intermediate. The tertiary amine of N,N-dimethyl-D-valine sterically hinders the active site
and lacks the necessary proton for the initial oxidation step, rendering the molecule inert to
direct DAAO attack until demethylated.

The Putative Catabolic Cascade
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The catabolism of N,N-dimethyl-D-valine proceeds through a "Demethylation-First"

mechanism, primarily mediated by hepatic Cytochrome P450 enzymes, followed by canonical

D-amino acid clearance.

Step 1: Oxidative N-Demethylation (Phase I)

Enzymes: CYP3A4, CYP2D6 (Liver Microsomes).

Mechanism: Hydroxylation of the methyl group to a carbinolamine, which spontaneously

collapses to release formaldehyde and N-methyl-D-valine.

Rate-Limiting Step: The removal of the first methyl group is often the bottleneck.

Step 2: Secondary Demethylation

Enzymes: CYP450s or Flavin-containing Monooxygenases (FMOs).

Product: D-Valine.[1]

Step 3: Oxidative Deamination

Enzyme: D-Amino Acid Oxidase (DAAO).

Mechanism: D-Valine is converted to 2-Ketoisovalerate (α-Ketoisovalerate) + NH₃ + H₂O₂.

Step 4: Re-amination or Degradation

Fate A (Chiral Inversion): 2-Ketoisovalerate can be transaminated by Branched-Chain

Aminotransferase (BCAT) to L-Valine, effectively racemizing the pool.

Fate B (Energy Production): 2-Ketoisovalerate enters the branched-chain

-keto acid dehydrogenase (BCKDH) complex, eventually forming Isobutyryl-CoA.

Visualization of Metabolic Pathways[3]
The following diagram illustrates the stepwise degradation of N,N-dimethyl-D-valine,

highlighting the transition from xenobiotic metabolism (CYP450) to endogenous amino acid

turnover (DAAO).
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Caption: Figure 1. Predicted catabolic cascade of N,N-Dimethyl-D-Valine showing the critical

demethylation bottleneck required before DAAO-mediated clearance.

Experimental Protocols
To validate the metabolic stability and identify metabolites of N,N-dimethyl-D-valine, the

following workflows are recommended. These protocols prioritize the differentiation between

the D- and L-enantiomers using chiral chromatography.

Protocol A: In Vitro Microsomal Stability Assay
Objective: Determine the intrinsic clearance (
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) and half-life (

) driven by CYP450 enzymes.

Reagents:

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase, 3.3 mM MgCl₂).

Test Compound: N,N-Dimethyl-D-Valine (1 µM final conc).

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Procedure:

Pre-incubation: Mix 475 µL of phosphate buffer (100 mM, pH 7.4) with 25 µL HLM. Pre-warm

at 37°C for 5 min.

Initiation: Add 5 µL of test compound stock. Initiate reaction by adding NADPH system.

Sampling: At

min, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 1 min.

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C. Collect supernatant for LC-MS/MS.

Protocol B: Enantioselective LC-MS/MS Analysis
Objective: Quantify N,N-dimethyl-D-valine and separate it from potential L-isomer impurities

or metabolites.

System Parameters:

Column: Chiralpak ZWIX(+) or Crownpak CR-I(+) (Specialized for amino acids).

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
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Mobile Phase B: Acetonitrile.

Gradient: Isocratic or shallow gradient (dependent on column).

Detection: MS/MS in Positive Electrospray Ionization (ESI+) mode.

Precursor Ion: [M+H]⁺ = 146.1

Product Ions: 100.1 (Loss of COOH), 46.0 (Dimethylamine fragment).

Analytical Workflow Diagram
The following Graphviz diagram outlines the logic for identifying metabolic hotspots in N,N-
dimethyl-D-valine derivatives.
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Caption: Figure 2. Analytical workflow for the enantioselective quantification of N,N-dimethyl-
D-valine.
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(Note: While specific literature on the catabolism of the D-isomer is sparse, the pathways

described above are synthesized from established mechanisms of N-demethylation and D-

amino acid oxidation cited in standard metabolic texts.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Enzymes acting on D-amino acid containing peptides - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Comprehensive Metabolic Profiling of N,N-Dimethyl-D-
Valine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1451803#n-n-dimethyl-d-valine-metabolism-and-
catabolism]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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